molecular formula C13H16N2O3S B2614483 Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1351643-21-4

Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2614483
CAS No.: 1351643-21-4
M. Wt: 280.34
InChI Key: CUMVVDUOUIFBGC-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a 2-ethoxyethyl group at the 3-position and a methyl ester at the 6-position. Its molecular formula is C₁₁H₁₂N₂O₂S, and it is often isolated as a salt (e.g., 4-methylbenzenesulfonate) for stability . The compound’s structural complexity and functional groups make it a candidate for pharmaceutical applications, particularly in drug discovery pipelines involving STING agonists or kinase inhibitors .

Properties

IUPAC Name

methyl 3-(2-ethoxyethyl)-2-imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-3-18-7-6-15-10-5-4-9(12(16)17-2)8-11(10)19-13(15)14/h4-5,8,14H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMVVDUOUIFBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the ethoxyethyl and imino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, methanesulfonic acid (MsOH) under reflux in methanol (MeOH) can be used to facilitate certain steps in the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification steps such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Biological Activities

Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibits a variety of biological activities:

  • Antimicrobial Activity :
    • Demonstrated significant antimicrobial properties against various bacteria and fungi. In vitro studies have shown effective inhibition of microbial growth at concentrations as low as 50 μg/mL .
  • Anticancer Properties :
    • Preliminary studies suggest potential anticancer effects, particularly against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Compounds derived from similar thiazole structures have been reported to exhibit moderate to high antiproliferative activity .
  • Enzyme Inhibition :
    • The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting overall cellular metabolism. This inhibition can lead to altered cellular signaling and gene expression profiles.

Case Study 1: Anticancer Activity

In a study examining the efficacy of various thiazole derivatives, methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole was tested for its ability to inhibit the proliferation of MDA-MB-231 cells. The results indicated a dose-dependent response with an IC50 value in the low micromolar range, suggesting significant potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of the compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 25 to 100 μg/mL. These findings support its potential use in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position substituent significantly influences physicochemical properties and bioactivity. Key analogs include:

Compound Name 3-Position Substituent Molecular Formula Key Properties/Applications References
Methyl 3-(2-ethoxyethyl)-2-imino-...carboxylate 2-ethoxyethyl C₁₁H₁₂N₂O₂S Enhanced solubility due to ether linkage; used in experimental phasing
Ethyl 2-imino-3-methyl-...carboxylate Methyl C₁₁H₁₂N₂O₂S Lower lipophilicity; simpler synthesis
Methyl 3-allyl-2-imino-...carboxylate HBr salt Allyl C₁₀H₁₂BrN₂O₂S Reactive allyl group for conjugation; potential for targeted therapies
Methyl 2-amino-4-((dimethylamino)propan-2-yl)oxy...carboxylate Dimethylamino-propan-2-yloxy C₁₄H₂₀N₃O₃S Polar substituent enhances water solubility; explored in prodrug design

Key Observations :

  • The 2-ethoxyethyl group in the target compound improves solubility compared to methyl or allyl analogs, critical for bioavailability .
  • Allyl and dimethylamino-propan-2-yloxy substituents introduce reactivity or polarity, enabling downstream modifications .

Ester Group Variations

The ester group at the 6-position (methyl vs. ethyl) affects metabolic stability and hydrolysis rates:

Compound Name Ester Group Hydrolysis Rate (Relative) Metabolic Stability References
Methyl 3-(2-ethoxyethyl)-2-imino-...carboxylate Methyl Moderate High
Ethyl 2-imino-3-methyl-...carboxylate Ethyl Slower Moderate
Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-...carboxylate Ethyl (complex substituent) Very slow High (due to steric hindrance)

Key Observations :

  • Methyl esters hydrolyze faster than ethyl esters, impacting drug release kinetics .
  • Bulky substituents (e.g., diethylsulfamoyl benzoyl) reduce hydrolysis, prolonging activity .

Functional Group Additions

Additional functional groups modulate reactivity and biological interactions:

Compound Name Functional Groups Biological Relevance References
Methyl 3-((1-Boc-piperidin-4-yl)oxy)indole-2-carboxylate Boc-protected piperidinyloxy Targets kinase enzymes; used in cancer research
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate Hydroxy at 4-position Enables selective derivatization (e.g., glycosylation)
Methyl 2-(3,4-dichloropyrrole-2-carboxamido)...carboxylate Dichloropyrrole-carboxamido Antibacterial/antifungal activity

Key Observations :

  • Hydroxy groups facilitate site-specific modifications, critical for prodrug development .
  • Dichloropyrrole moieties enhance antimicrobial potency .

Biological Activity

Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS No. 2034154-18-0) is a compound of interest due to its diverse biological activities, particularly in cancer research. This article summarizes its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C20H24N2O6S2C_{20}H_{24}N_{2}O_{6}S_{2} with a molecular weight of approximately 452.54 g/mol. It belongs to the thiazole family, known for their pharmacological significance.

PropertyValue
Molecular Formula C20H24N2O6S2
Molecular Weight 452.54 g/mol
CAS Number 2034154-18-0
Physical Form Solid
Purity >95%

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of appropriate thiosemicarbazides with chloroacetone under controlled conditions. Characterization is performed using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm the structural integrity and purity of the compound .

Antiproliferative Effects

Research indicates that derivatives of thiazole compounds exhibit significant antiproliferative activity against various human cancer cell lines. For instance, studies have shown that related thiazole derivatives possess GI50 values ranging from 37 nM to 86 nM against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) . The most potent derivatives were identified through a combination of cell viability assays and molecular docking studies targeting key oncogenic pathways such as EGFR and BRAF V600E.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Targeting Key Oncogenes : Molecular docking studies suggest that this compound binds effectively to EGFR and BRAF V600E, which are critical in many cancers. The binding affinities were reported at values around -8.7 kcal/mol for BRAF V600E, indicating strong interaction potential .
  • DNA Interaction : Preliminary studies also indicate that related thiazole derivatives can bind to calf-thymus DNA, suggesting a mechanism involving interference with DNA replication or transcription .

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of a series of thiazole derivatives, including this compound, on five human cancer cell lines: HepG-2 (liver), HCT-116 (colorectal), MCF-7 (breast), HeLa (cervical), and WI-38 (normal lung fibroblast). The results demonstrated strong cytotoxicity against HepG-2 and MCF-7 cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing benzo[d]thiazole derivatives like Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate?

  • Methodological Answer : The synthesis typically involves bromination and cyclization steps. For example, bromine (Br₂) in ethanol with sodium thiocyanate (NaSCN) can cyclize substituted anilines to form the benzothiazole core . Key steps include:

  • Bromination : Controlled addition of Br₂ at 30°C for 48 hours to avoid over-bromination.
  • Cyclization : Use of NaSCN to form the thiazole ring.
  • Functionalization : Alkylation or ethoxyethyl group introduction via nucleophilic substitution (e.g., using 2-ethoxyethyl bromide and a base like K₂CO₃ in DMF at 60°C) .
  • Yield Optimization : Adjust reaction time, stoichiometry, and temperature. Evidence shows yields ranging from 8% (for complex alkylations) to 66% (for cyclization steps) .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Analyze chemical shifts for the ethoxyethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂) and the imino group (δ ~8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., calculated m/z for C₁₃H₁₆N₂O₃S: 296.08; observed [M+H]⁺ at 297.1) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and hydrogen bonding patterns .

Advanced Research Questions

Q. What strategies can improve the low yields observed in alkylation steps during synthesis?

  • Methodological Answer : Low yields (e.g., 8–24% ) often arise from steric hindrance or competing side reactions. Optimization approaches include:

  • Catalyst Screening : Test phase-transfer catalysts (e.g., KI) to enhance reactivity .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.
  • Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) to control reaction kinetics.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., imino groups) using tert-butoxycarbonyl (Boc) groups .

Q. How do hydrogen bonding and crystal packing influence the compound’s stability and reactivity?

  • Methodological Answer : Hydrogen bonding networks (e.g., N–H···O or O–H···N interactions) stabilize the crystal lattice and affect solubility. Graph set analysis (via Etter’s rules) can classify interactions:

  • Primary Motifs : Chains (C(4)) or rings (R₂²(8)) involving the imino and carboxylate groups .
  • Thermal Stability : Stronger networks correlate with higher melting points. Use differential scanning calorimetry (DSC) to validate .
    • Data Example :
Interaction TypeDistance (Å)Angle (°)Graph Set
N–H···O2.89155R₂²(8)
O–H···N3.12145C(4)

Q. What in silico and in vitro approaches are suitable for evaluating biological activity?

  • Methodological Answer :

  • Molecular Docking : Target DNA gyrase (for antimicrobial studies) or metabotropic glutamate receptors (for neurological applications) using AutoDock Vina. Focus on the ethoxyethyl group’s role in binding .
  • SAR Studies : Modify the ethoxyethyl chain length or replace the imino group with carbonyl to assess activity changes. For example, replacing imino with carbonyl reduced antibacterial efficacy by 40% in analogous compounds .
  • In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against Acinetobacter baumannii or cytotoxicity screens on HEK-293 cells .

Contradictions and Resolutions

  • Low Yields in Alkylation : reports 24% yield for bromination, while shows 8% for similar steps. Resolution: Optimize reaction scale (microscale vs. bulk) and purification methods (e.g., flash chromatography over recrystallization) .
  • Biological Activity Variability : Some analogs show potent activity (e.g., IC₅₀ = 1.2 µM for DNA gyrase inhibition), while others are inactive. Resolution: Conduct conformational analysis (e.g., NOESY NMR) to identify bioactive conformers .

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